Position-Specific Fluorine Modulation of Microbial Metabolic Oxidation Rate
Fluorination at the 3'-position (ortho to the carboxylic acid) of biphenyl-4-carboxylic acid significantly reduces the rate of microbial hydroxylation compared to the non-fluorinated analog, demonstrating position-dependent metabolic modulation [1]. This study employed a chemical-microbial method to evaluate fluorination site optimization for metabolic stability [1].
| Evidence Dimension | Rate of microbial transformation (hydroxylation) by C. elegans |
|---|---|
| Target Compound Data | Transformed (hydroxylated), but more slowly than non-fluorinated analog [quantitative rate constant not reported] |
| Comparator Or Baseline | Biphenyl-4-carboxylic acid (non-fluorinated): transformed completely |
| Quantified Difference | Slower transformation rate (qualitative comparison); non-fluorinated undergoes complete transformation |
| Conditions | Incubation with Cunninghamella elegans; assessment of oxidation degree |
Why This Matters
The reduced metabolic oxidation rate compared to non-fluorinated analogs supports selection of this compound for pro-drug or lead optimization studies where enhanced metabolic stability is required.
- [1] Bright, T.V., Dalton, F., Elder, V.L. et al. (2013). A convenient chemical-microbial method for developing fluorinated pharmaceuticals. Organic & Biomolecular Chemistry, 11(7), 1135-1145. View Source
